Benzenemethanamine, N-heptyl-
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Overview
Description
Benzenemethanamine, N-heptyl- is an organic compound with the molecular formula C14H23N. It is a derivative of benzenemethanamine, where the amine group is substituted with a heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-heptyl- typically involves the reaction of benzenemethanamine with heptyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-heptyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, N-heptyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-heptyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: A derivative with a methyl group instead of a heptyl group.
Benzenemethanamine, N-isopropyl-: A derivative with an isopropyl group.
Benzenemethanamine, N-ethyl-: A derivative with an ethyl group.
Uniqueness
Benzenemethanamine, N-heptyl- is unique due to its longer alkyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
5730-02-9 |
---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-benzylheptan-1-amine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3 |
InChI Key |
ONCCNQMCFOIMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
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